molecular formula C7H9Cl2N3 B581533 3-Amino-6-azaindole dihydrochloride CAS No. 1257535-55-9

3-Amino-6-azaindole dihydrochloride

Cat. No. B581533
CAS RN: 1257535-55-9
M. Wt: 206.07
InChI Key: OTXDTCCNVGFCPW-UHFFFAOYSA-N
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Description

3-Amino-6-azaindole dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is used in various biological activities and has been the subject of several studies .


Synthesis Analysis

Azaindoles can be synthesized from pyridine and pyrrole building blocks . A general method for the preparation of 4- and 6-azaindoles has been described . A convenient synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H has also been reported .


Molecular Structure Analysis

The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .


Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The azaindole scaffold, including 3-amino-6-azaindole, has attracted attention in medicinal chemistry. Researchers explore its potential as a core structure for designing kinase inhibitors, antiviral agents, and other therapeutic compounds . Specifically, this compound may serve as a starting point for developing novel drugs targeting specific diseases.

Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways and are implicated in diseases such as cancer. The azaindole framework has been explored as a scaffold for kinase inhibitors. Researchers modify the 3-amino-6-azaindole structure to enhance its selectivity and potency against specific kinases .

Mechanism of Action

Target of Action

3-Amino-6-azaindole dihydrochloride, also known as 1H-Pyrrolo[2,3-c]pyridin-3-amine dihydrochloride, is a compound that has been found to have significant biological activities . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .

Mode of Action

The compound interacts with its targets, the protein kinases, by binding to them . This binding can lead to the inhibition of the kinases, thereby affecting their function . The compound has been found to bind well to protein targets 3LXY, 4AGD, and 3WZE .

Biochemical Pathways

The inhibition of protein kinases by 3-Amino-6-azaindole dihydrochloride can affect various biochemical pathways. These pathways are involved in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . The exact pathways affected can depend on the specific kinases that are targeted.

Pharmacokinetics

Azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been found to have good solubility, target binding, and ADME-tox properties .

Result of Action

The result of the action of 3-Amino-6-azaindole dihydrochloride is the inhibition of protein kinases, which can lead to changes in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . This can potentially lead to the suppression of tumor growth.

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors . Therefore, the future directions of 3-Amino-6-azaindole dihydrochloride could involve further exploration of its potential as a kinase inhibitor and its application in drug discovery and development .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXDTCCNVGFCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679848
Record name 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-azaindole dihydrochloride

CAS RN

1257535-55-9
Record name 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-azaindole dihydrochloride
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